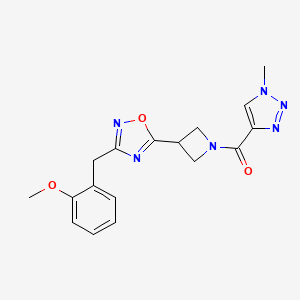

(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

The compound "(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone" is a synthetic heterocyclic molecule comprising three distinct structural motifs:

- Azetidine: A strained four-membered ring system known for its conformational rigidity, which may enhance binding affinity to biological targets .

- 1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen-bonding interactions .

- 1-Methyl-1H-1,2,3-triazole: A nitrogen-rich aromatic ring often utilized in medicinal chemistry for its ability to participate in π-π stacking and dipole-dipole interactions .

While direct evidence of its pharmacological activity is unavailable, its structural features align with compounds investigated for antitumor, antimicrobial, and enzyme-inhibitory applications .

Propriétés

IUPAC Name |

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-22-10-13(19-21-22)17(24)23-8-12(9-23)16-18-15(20-26-16)7-11-5-3-4-6-14(11)25-2/h3-6,10,12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTJOQZAOGOCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

The compound (3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related studies.

The molecular formula for the compound is , with a molecular weight of approximately 302.33 g/mol. The structure features a unique combination of oxadiazole and triazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives of oxadiazole showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Target Compound) | E. coli | 25 µg/mL |

| (Target Compound) | S. aureus | 15 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : The compound exhibited cytotoxic effects in several cancer cell lines, including breast cancer (MCF-7) and leukemia (U937). The IC50 values ranged from 10 to 30 µM, indicating moderate to strong antiproliferative activity .

Anti-inflammatory Activity

Inflammatory pathways are often targeted in drug design:

- Mechanistic Insights : The compound has been reported to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various oxadiazole derivatives found that the target compound significantly inhibited biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus. The study highlighted its potential as a therapeutic agent against biofilm-associated infections .

Study 2: Anticancer Properties

In another study assessing the anticancer potential of the compound, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. This study emphasized the importance of further research into its mechanisms for potential therapeutic applications in oncology .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound integrates three distinct heterocyclic motifs: a 1,2,4-oxadiazole, an azetidine, and a 1-methyl-1,2,3-triazole. Its synthesis likely involves multi-step protocols:

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example:

-

Reagents : POCl₃, PPA (polyphosphoric acid), or DCC (N,N′-dicyclohexylcarbodiimide) .

-

Conditions : Reflux in anhydrous solvents (e.g., toluene or THF) at 80–120°C .

-

Yield Optimization : Adjusting reaction time (4–12 hours) and stoichiometric ratios (1:1.2 amidoxime:acylating agent) enhances purity .

Azetidine Functionalization

The azetidine ring is introduced via nucleophilic substitution or ring-closing reactions:

-

Key Step : Coupling of azetidin-3-yl intermediates with activated carbonyl groups (e.g., using HATU/DIPEA in DMF) .

-

Stability Note : Azetidines are prone to ring-opening under acidic conditions, requiring neutral pH during synthesis .

Triazole Integration

The 1-methyl-1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Conditions : CuSO₄ catalyst in toluene at reflux (7 hours, 88% yield) .

-

Selectivity : The 1,4-disubstituted triazole is favored under these conditions .

Oxadiazole Ring

-

Nucleophilic Attack : Susceptible to ring-opening by strong nucleophiles (e.g., amines or thiols) at the C5 position .

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing oxadiazole ring; methoxybenzyl substituents direct electrophiles to para positions .

Azetidine Ring

-

Ring-Opening : Occurs under acidic conditions (e.g., HCl/EtOH) to yield linear amines .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .

Triazole Modifications

-

Methyl Group Stability : The 1-methyl group resists demethylation under basic conditions but undergoes oxidation with H₂O₂/AcOH to form carboxylic acids .

-

Click Chemistry : The triazole participates in further CuAAC reactions for bioconjugation .

Thermal Stability

Hydrolytic Stability

-

pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strong acids (pH < 3) or bases (pH > 10) via oxadiazole ring hydrolysis .

-

Hydrolysis Products : Identified fragments include 2-methoxybenzylamine and azetidine-3-carboxylic acid .

Comparative Reaction Data

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Comparison with Benzoxadiazole-Triazole Hybrids

describes 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one , which shares a triazole-oxadiazole core but differs in substituents:

- The azetidine ring in the target compound introduces rigidity, contrasting with the flexible hexanone chain in the benzoxadiazole derivative.

- Functional Implications :

Comparison with Antitumor 1,3,4-Thiadiazole and Thiazole Derivatives

highlights 1,3,4-thiadiazole and thiazole-triazole hybrids evaluated against MCF-7 and HepG2 cancer cells:

- Structural Contrasts: Thiadiazole/thiazole rings in compounds differ electronically from the target’s oxadiazole, affecting dipole moments and solubility.

- Activity Insights :

Comparison with 1,3,4-Oxadiazole Derivatives

describes 1,3,4-oxadiazole-triazole hybrids synthesized via cyclization reactions. For example, 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone features:

- Key Distinctions: The target compound lacks the semicarbazide linkage present in derivatives, which may influence hydrolytic stability. The azetidine ring replaces phenyl-ethanone substituents, likely altering pharmacokinetic properties.

- Synthetic Relevance :

Comparison with Azetidine-Containing Heterocycles

synthesizes azetidin-2-one (β-lactam) derivatives, emphasizing the azetidine ring’s role:

- Structural Parallels :

- Both compounds incorporate azetidine, but the target’s ring is functionalized with oxadiazole and triazole, whereas azetidin-2-one derivatives focus on β-lactam chemistry.

- Functional Implications :

- Azetidine’s strain in the target compound may enhance reactivity or binding, akin to β-lactams’ antibiotic activity, but with distinct applications due to triazole/oxadiazole motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.